molecular formula C14H19NO5 B1680756 Sanfetrinem CAS No. 156769-21-0

Sanfetrinem

Cat. No.: B1680756
CAS No.: 156769-21-0
M. Wt: 281.30 g/mol
InChI Key: ICFDDEJRXZSWTA-KJFVXYAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sanfetrinem involves several key steps. One notable method includes the reaction of (2S)-2-methoxycyclohexanone with 4-acetoxyazetidinone in the presence of tin(IV) chloride and a tertiary amine base, such as N,N-diisopropylethylamine. This reaction yields a key intermediate, ketoazetidinone, with high yield and diastereoselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the Witting reaction, Mitsunobu reaction, Dieckmann reaction, and palladium-catalyzed hydrogenolysis .

Chemical Reactions Analysis

Types of Reactions

Sanfetrinem undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives can be further studied for their potential use in treating different bacterial infections .

Scientific Research Applications

Mechanism of Action

Sanfetrinem exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, ultimately causing cell lysis and death. The compound’s tricyclic structure enhances its ability to bind to PBPs, making it highly effective against a wide range of bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sanfetrinem’s uniqueness lies in its oral availability and potent intracellular activity, making it a promising candidate for treating infections that require oral administration. Its tricyclic structure also provides enhanced stability and efficacy compared to other beta-lactam antibiotics .

Properties

CAS No.

156769-21-0

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid

InChI

InChI=1S/C14H19NO5/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17/h6-9,11,16H,3-5H2,1-2H3,(H,18,19)/t6-,7+,8+,9-,11-/m1/s1

InChI Key

ICFDDEJRXZSWTA-KJFVXYAMSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)O)OC)O

SMILES

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O

Canonical SMILES

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GV 118819X
GV-118819X
GV118819X
sanfetrinem

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sanfetrinem
Reactant of Route 2
Reactant of Route 2
Sanfetrinem
Reactant of Route 3
Sanfetrinem
Reactant of Route 4
Sanfetrinem
Reactant of Route 5
Reactant of Route 5
Sanfetrinem
Reactant of Route 6
Sanfetrinem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.